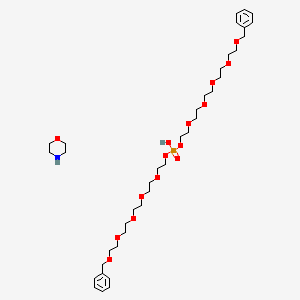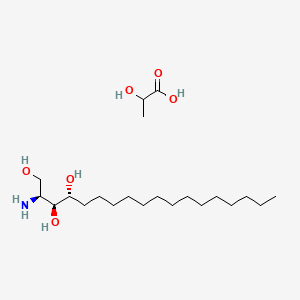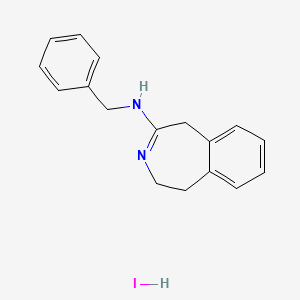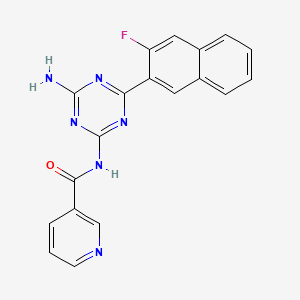
2-Amino-4-nicotinamido-6-(2-fluoro-3-naphthyl)-s-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-nicotinamido-6-(2-fluoro-3-naphthyl)-s-triazine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, in particular, may have unique properties due to the presence of the nicotinamido and fluoro-naphthyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-nicotinamido-6-(2-fluoro-3-naphthyl)-s-triazine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride with amines.
Introduction of Nicotinamido Group: The nicotinamido group can be introduced through a nucleophilic substitution reaction using nicotinic acid or its derivatives.
Introduction of Fluoro-Naphthyl Group: The fluoro-naphthyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate fluoro-naphthyl precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Amino-4-nicotinamido-6-(2-fluoro-3-naphthyl)-s-triazine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions may yield various substituted triazines.
科学研究应用
2-Amino-4-nicotinamido-6-(2-fluoro-3-naphthyl)-s-triazine may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-Amino-4-nicotinamido-6-(2-fluoro-3-naphthyl)-s-triazine would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
2-Amino-4-nicotinamido-6-phenyl-s-triazine: Similar structure but with a phenyl group instead of a fluoro-naphthyl group.
2-Amino-4-nicotinamido-6-chloro-s-triazine: Similar structure but with a chloro group instead of a fluoro-naphthyl group.
Uniqueness
The presence of the fluoro-naphthyl group in 2-Amino-4-nicotinamido-6-(2-fluoro-3-naphthyl)-s-triazine may impart unique properties, such as increased lipophilicity or specific interactions with biological targets, making it distinct from other similar compounds.
属性
CAS 编号 |
92616-18-7 |
|---|---|
分子式 |
C19H13FN6O |
分子量 |
360.3 g/mol |
IUPAC 名称 |
N-[4-amino-6-(3-fluoronaphthalen-2-yl)-1,3,5-triazin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H13FN6O/c20-15-9-12-5-2-1-4-11(12)8-14(15)16-23-18(21)26-19(24-16)25-17(27)13-6-3-7-22-10-13/h1-10H,(H3,21,23,24,25,26,27) |
InChI 键 |
PJOUSJMHTXCPPD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NC(=NC(=N3)NC(=O)C4=CN=CC=C4)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


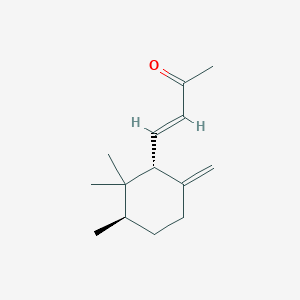

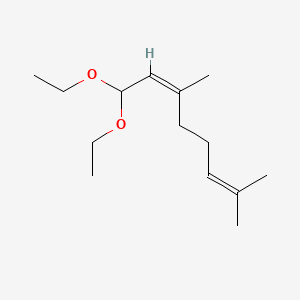
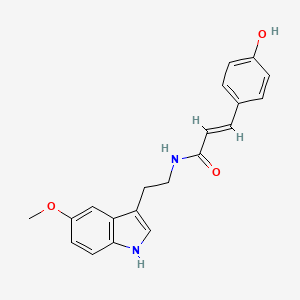
![14-amino-11-(3-amino-2-hydroxypropyl)-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid;dihydrochloride](/img/structure/B12770561.png)
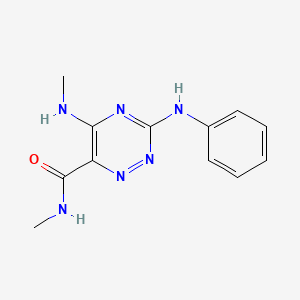
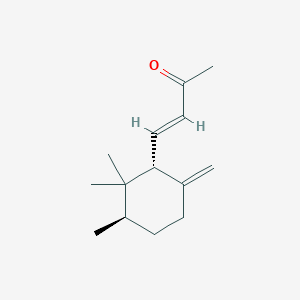
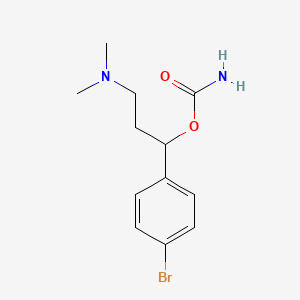
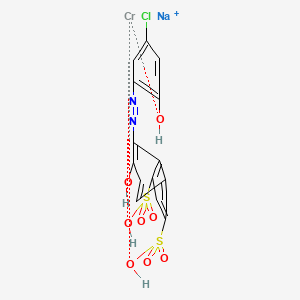
![3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide](/img/structure/B12770588.png)

